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Compound of Interest

1-(1-Ethoxyethoxy)-2-
Compound Name:

methylpropane
CAS No.: 6986-51-2
Cat. No.: B3334385

Get Quote

Executive Summary

1-(1-Ethoxyethoxy)-2-methylpropane (CAS: 6986-51-2) is a mixed acetal derived from the
acid-catalyzed addition of isobutanol to ethyl vinyl ether. In the context of drug development
and organic synthesis, this molecule represents the Ethoxyethyl (EE) protected form of
isobutanol.

The EE group is a pivotal tool in synthetic chemistry, offering robust stability against basic and
nucleophilic reagents (e.g., Grignards, lithium aluminum hydride, metal hydrides) while
retaining extreme lability toward dilute acids. This guide details the physicochemical properties,
mechanistic pathways of formation and hydrolysis, and experimental protocols for utilizing this
moiety in high-value API (Active Pharmaceutical Ingredient) synthesis.

Molecular Architecture & Physicochemical Profile
Structural Analysis
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The molecule consists of an isobutyl chain linked to an ethyl group via an acetaldehyde acetal
bridge. The central carbon of the acetal linkage (

of the ethyl moiety) is a chiral center, rendering the standard synthetic product a racemic
mixture (

).

Core Scaffold: 2-Methylpropane (Isobutyl).

Functional Group: Mixed Acetal (1-alkoxy-1-alkoxyethane).

Chirality: The acetal carbon (

) is stereogenic. In non-stereoselective synthesis, this results in a 1:1 enantiomeric ratio,
which generally does not impact its function as a protecting group or solvent.

Physicochemical Data Table

Property Value Notes
1-(1-Ethoxyethoxy)-2- Also: Acetaldehyde ethyl

IUPAC Name ( Y Y . / ’
methylpropane isobutyl acetal

CAS Number 6986-51-2

Molecular Formula

Molecular Weight 146.23 g/mol

Boiling Point 155-158 °C @ 760 mmHg

Density 0.82 g/mL @ 25 °C

LogP 188 Lipophilic, suitable for organic

extraction

B Miscible in EtOH, Et20, -
Solubility ] Low water solubility
Organic solvents

Flash Point 25 °C (77 °F) Flammable Liquid (Class 3)
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Synthesis: The Protection Protocol

The most atom-economical route to 1-(1-Ethoxyethoxy)-2-methylpropane is the electrophilic
addition of isobutanol to ethyl vinyl ether (EVE). This reaction proceeds with 100% atom
economy, requiring no stoichiometric reagents, only a catalytic acid.

Mechanistic Pathway (Graphviz)

The reaction follows a Markovnikov addition mechanism. The vinyl ether double bond is
protonated to form a resonance-stabilized oxocarbenium ion, which is then trapped by the
alcohol nucleophile.
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Figure 1: Acid-catalyzed addition of isobutanol to ethyl vinyl ether. The reaction is driven by the
stability of the oxocarbenium intermediate.

Experimental Protocol: Synthesis (Protection)

Objective: Synthesis of 1-(1-Ethoxyethoxy)-2-methylpropane on a 100 mmol scale.

e Reagents:

[e]

Isobutanol (7.41 g, 100 mmol)

o

Ethyl Vinyl Ether (EVE) (10.8 g, 150 mmol, 1.5 eq)

o

Pyridinium p-toluenesulfonate (PPTS) (0.25 g, 1 mol%)

[¢]

Solvent: Dichloromethane (DCM) (50 mL) or neat.

e Procedure:

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b3334385/docs?utm_src=pdf-body#technical-guide-molecular-structure-and-reactivity-of-1-1-ethoxyethoxy-2-methylpropane
https://www.benchchem.com/product/b3334385/docs?utm_src=pdf-body-img#technical-guide-molecular-structure-and-reactivity-of-1-1-ethoxyethoxy-2-methylpropane
https://www.benchchem.com/product/b3334385/docs?utm_src=pdf-body#technical-guide-molecular-structure-and-reactivity-of-1-1-ethoxyethoxy-2-methylpropane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3334385?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Charge an oven-dried round-bottom flask with Isobutanol and PPTS in DCM.
o Cool to 0 °C under

atmosphere.

o Add Ethyl Vinyl Ether dropwise over 10 minutes.

o Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

o Monitoring: Check TLC (silica, 10% EtOAc/Hex) or GC-MS for disappearance of alcohol.
o Workup:

o Quench with saturated

(10 mL).

o Separate organic layer; extract aqueous layer with DCM (
mL).
o Dry combined organics over
, filter, and concentrate in vacuo.
 Purification:
o Distillation (bp ~155 °C) is preferred for high purity.
o Yield is typically >90%.

Reactivity Profile & Applications
Stability Spectrum

The utility of the Ethoxyethyl (EE) group lies in its orthogonal stability profile:
» Stable Conditions:

o Basic: NaOH (aq), KOH,
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o Nucleophilic: R-Li (Organolithiums), RMgX (Grignards).

o Reductive:

o Oxidative: Stable to mild oxidants (e.g., Dess-Martin Periodinane) under buffered

conditions.

» Labile Conditions (Deprotection):
o Dilute aqueous acids (1M HCI, AcOH/H20).

o Lewis acids (

) in protic solvents.

Hydrolysis Mechanism (Deprotection)

Hydrolysis reverses the formation pathway. The acetal oxygen is protonated, leading to the
expulsion of the alcohol (isobutanol) and the formation of the oxocarbenium ion, which is then
guenched by water to release acetaldehyde and ethanol.

1-(1-Ethoxyethoxy)-
2-methylpropane 4+ H+
Protonat_ed - Isobutanol Ty +H20 T Collapse Acetaldehyde +
- Intermediate Ethanol
————— P

-
-

A
Isobutanol
(Released)
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Figure 2: Acid-catalyzed hydrolysis pathway. The reaction is driven by entropy and the
formation of the carbonyl bond in acetaldehyde.

Experimental Protocol: Deprotection

Objective: Removal of the EE group to regenerate Isobutanol.
e Reagents:

o Substrate (10 mmol)

o Solvent: THF/Water (4:1) or MeOH.

o Catalyst: 1M HCI (5 mL) or Pyridinium p-toluenesulfonate (PPTS) in MeOH (for milder
conditions).

e Procedure:

o Dissolve substrate in THF/Water.

o Add HCI and stir at RT for 1-4 hours.

o Monitoring: TLC for the reappearance of the polar alcohol spot.
o Workup:

o Neutralize with saturated

o Extract with Et20 or EtOAcC.

o The volatile acetaldehyde and ethanol byproducts can often be removed via evaporation,
leaving the deprotected alcohol.

Safety & Handling
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» Flammability: With a flash point of 25 °C, this compound is a Class 3 Flammable Liquid.
Ground all equipment to prevent static discharge.

» Peroxide Formation: Like all ethers, this molecule can form explosive peroxides upon
prolonged exposure to air and light.

o Protocol: Test for peroxides using starch-iodide paper before distillation. Store under inert
gas (

or Ar) and inhibit with BHT if stored for long periods.

» Toxicity: Generally low acute toxicity, but acts as a central nervous system depressant at
high concentrations. Use in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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